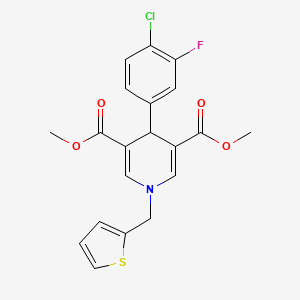

![molecular formula C23H20ClNO5S2 B3556946 [1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基](4-氯苯基)甲苯酮](/img/structure/B3556946.png)

[1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基](4-氯苯基)甲苯酮

描述

Pyrrolo[2,1-a]isoquinolines are a type of organic compound that frequently occur in a large number of bioactive natural products and pharmaceutically important molecules . They are used to produce artificial molecules with potential applications .

Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis

Pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups can be excited under irradiation with visible light to display wider redox windows and higher triplet-state energies . The photophysical and electrochemical characters of PIqs can be tailored by modification of the electron-withdrawing groups and their positions .Chemical Reactions Analysis

Pyrrolo[2,1-a]isoquinolines (PIqs) can catalyze a series of molecular transformations . They enable redox-neutral (hetero)biaryl cross-coupling between aryl halides and (hetero)arenes, nickel-catalyzed amination and oxygenation of aryl halides, and decarboxylative cross-coupling between α-amino acids and aryl halides .科学研究应用

抗白血病活性

- 合成和抗白血病活性:一项研究探讨了双[[(氨基甲酰氧)甲基]取代的吡咯稠合三环杂环化合物的合成和体内抗白血病活性,包括与1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基甲苯酮类似的化合物。这些化合物对 P388 淋巴细胞白血病表现出显着的活性 (安德森等人,1988)。

抗肿瘤评估

- 设计、合成和抗肿瘤评估:一项相关研究重点关注合成和评估 1,2-双(羟甲基)吡咯并[1,2-f]菲啶衍生物的抗增殖作用,包括与所讨论化合物结构类似的化合物。这些衍生物表现出显着的抗肿瘤活性,在体外抑制了各种人类肿瘤细胞系的生长 (帕特尔等人,2020)。

合成中的自由基烯化

- 光化学诱导的自由基烯化:一项研究提出了一种直接烯化 C(sp3)–H 键的方法,这可能与1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基甲苯酮的合成或改性有关。这种方法提供了一种创建结构复杂药物的有效手段 (天冈等人,2014)。

新的合成方法

- N-双(甲硫代)亚甲基衍生物合成:关于 2-氨基吲哚嗪和相关化合物(包括吡咯并[2,1-a]异喹啉衍生物)合成的研究概述了可能适用于1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基甲苯酮合成的新的方法 (富永等人,1992)。

鼠类抗肿瘤活性

- 合成和鼠类抗肿瘤活性:另一项研究报告了吡咯并[2,1-a]异喹啉的双[(氨基甲酰氧)甲基]衍生物的合成和鼠类抗肿瘤活性。这些化合物对各种肿瘤系统表现出显着的活性,表明在癌症治疗中的潜在应用 (安德森等人,1984)。

抗微生物活性

- 抗菌吡咯并[2,1-a]异喹啉-3-酮的合成:这项研究合成了具有潜在抗菌活性的吡咯异喹啉衍生物。一些衍生物表现出显着的杀菌和杀真菌特性,表明它们在开发新的抗菌剂中的应用 (莫雷诺等人,2012)。

多组分环加成合成

- 通过多组分 1,3-偶极环加成合成:一项研究探索了使用多组分 1,3-偶极环加成工艺合成吡咯并[2,1-a]异喹啉衍生物。该方法可能与1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基甲苯酮的合成或改性有关 (杜米特拉斯库等人,2013)。

不对称合成

- 吡咯并[2,1-a]异喹啉衍生物的不对称合成:这项研究重点关注通过 1,3-偶极环加成不对称合成吡咯并[2,1-a]异喹啉衍生物。该方法可适用于所讨论化合物的对映选择性合成 (鲁阿诺等人,2011)。

杂环化合物的串联合成

- 铜催化的串联合成:一项研究描述了吡咯并[2,1-a]异喹啉的铜催化的串联合成,这可能为目标化合物的新的合成路线提供见解 (维尔马等人,2012)。

类似化合物的工艺开发

- 类似化合物的试验工厂合成:

这项研究概述了与1,2-双(乙基磺酰基)吡咯并[2,1-a]异喹啉-3-基甲苯酮在结构上相关的化合物的工艺开发和试验工厂合成。该研究为类似化合物的规模化生产和精制工艺提供了宝贵的见解 (科帕奇等人,2010).

钌螯合合成

- 钌螯合的非无辜双(杂环)甲基化物:对钌螯合的双(杂环)甲基化物的研究(在结构或功能上可能与目标化合物相关)证明了此类配合物在有机合成和药物应用中的潜力 (潘达等人,2019)。

作用机制

未来方向

Pyrrolo[2,1-a]isoquinolines have been extensively studied due to their remarkable capacity to produce diverse, complex chemical substances . They exhibit a wide range of biological activities, making these compounds a singularly important subject for research . Recently, target-selective lamellarin analogs have been designed, synthesized, and evaluated as anti-cancer agents .

属性

IUPAC Name |

[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO5S2/c1-3-31(27,28)22-19-18-8-6-5-7-15(18)13-14-25(19)20(23(22)32(29,30)4-2)21(26)16-9-11-17(24)12-10-16/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRKQXJFCCYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CC)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

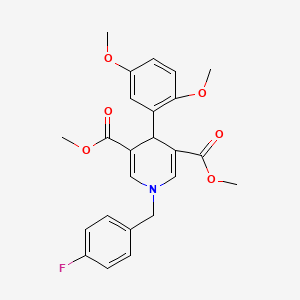

![4,5-diphenyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556866.png)

![5-(2-chlorophenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556874.png)

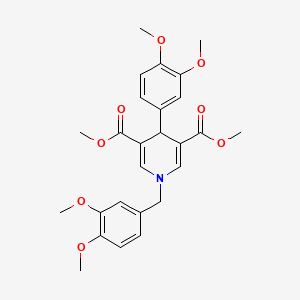

![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556876.png)

![2-mercapto-5-(3-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556882.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556895.png)

![1,3-dioxo-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3556908.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3556923.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3556924.png)

![N-(4-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3556926.png)

![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3556944.png)